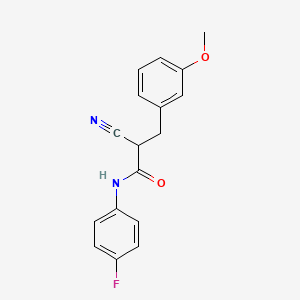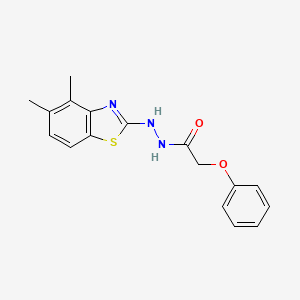
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide (2-CN-FP-3-MP) is a chemical compound belonging to the class of amides. It is an important and versatile synthetic intermediate used in various scientific fields, such as medicinal chemistry, organic chemistry and biochemistry. The compound has a wide range of applications, including as a synthetic intermediate for the production of pharmaceuticals, and as a starting material for the synthesis of a variety of compounds.
Mécanisme D'action
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide acts as a nucleophile in organic reactions, and its reactivity is due to the presence of the cyano group. The cyano group is highly reactive and can form covalent bonds with other molecules. This enables the compound to act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is a versatile synthetic intermediate used in various scientific fields. Its advantages include its availability, low cost, and its high reactivity. However, the compound is also limited by its potential toxicity, and its reactivity can lead to the formation of unwanted side products.
Orientations Futures
The potential of 2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide as a synthetic intermediate has yet to be fully explored. Potential future directions include the development of new synthetic routes for the production of the compound, as well as the exploration of its potential applications in the synthesis of novel compounds. Additionally, further research could be conducted to explore the compound’s potential biochemical and physiological effects.
Méthodes De Synthèse
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is synthesized from the reaction of 4-fluorophenylacetonitrile and 3-methoxyphenylacetonitrile in the presence of anhydrous sodium acetate, in an aqueous solution of acetic acid. The reaction is conducted at room temperature for several hours and yields the desired compound in high yields. The reaction can be further optimized to improve the yield and reduce the reaction time.
Applications De Recherche Scientifique
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide is an important synthetic intermediate used in various scientific research fields. It is used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reactant in organic synthesis, medicinal chemistry, and biochemistry. In addition, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as quinolones, pyridines, and imidazoles.
Propriétés
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16-4-2-3-12(10-16)9-13(11-19)17(21)20-15-7-5-14(18)6-8-15/h2-8,10,13H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQRLMUYYZYLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)

![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)


![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)